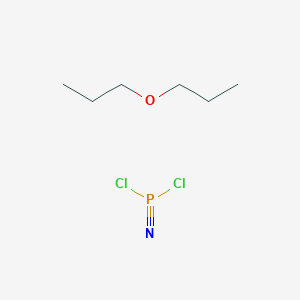
Hexapropoxycyclotriphoazotriene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexapropoxycyclotriphoazotriene, also known as phosphonitrilic chloride-n-propyl ester, is a chemical compound with the molecular formula C18H42N3O6P3. It is characterized by its unique structure, which includes a cyclotriphosphazene ring substituted with six propoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hexapropoxycyclotriphoazotriene can be synthesized through the reaction of hexachlorocyclotriphosphazene with n-propyl alcohol in the presence of a base. The reaction typically involves the following steps:
- Dissolution of hexachlorocyclotriphosphazene in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of n-propyl alcohol and a base such as sodium hydroxide or potassium hydroxide.
- Stirring the reaction mixture at a controlled temperature, usually around 60-80°C, for several hours.
- Purification of the product through techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Hexapropoxycyclotriphoazotriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphazene derivatives.
Substitution: The propoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild heating and stirring.
Reduction: Lithium aluminum hydride; reactions are usually conducted under an inert atmosphere at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are carried out in solvents like THF or dichloromethane.
Major Products Formed:
Aplicaciones Científicas De Investigación
Hexapropoxycyclotriphoazotriene has a wide range of applications in scientific research, including:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anti-cancer agent, leveraging its unique chemical properties to target specific cellular pathways.
Industry: Utilized in the production of flame retardants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of hexapropoxycyclotriphoazotriene involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo various chemical reactions allows it to modulate biological pathways, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Hexamethoxycyclotriphoazotriene: Similar structure but with methoxy groups instead of propoxy groups.
Hexaethoxycyclotriphoazotriene: Contains ethoxy groups, leading to different chemical properties.
Hexabutoxycyclotriphoazotriene: Substituted with butoxy groups, resulting in altered reactivity and applications.
Uniqueness: Hexapropoxycyclotriphoazotriene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its propoxy groups provide a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications in both research and industry .
Propiedades
Fórmula molecular |
C6H14Cl2NOP |
|---|---|
Peso molecular |
218.06 g/mol |
Nombre IUPAC |
azanylidyne(dichloro)-λ5-phosphane;1-propoxypropane |
InChI |
InChI=1S/C6H14O.Cl2NP/c1-3-5-7-6-4-2;1-4(2)3/h3-6H2,1-2H3; |
Clave InChI |
RVTFYQFCEGYUQX-UHFFFAOYSA-N |
SMILES canónico |
CCCOCCC.N#P(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


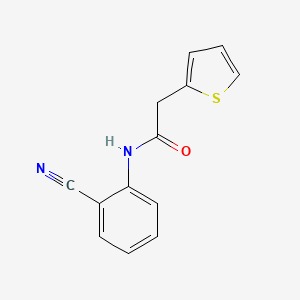
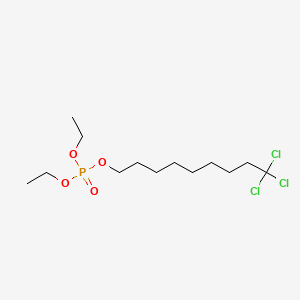
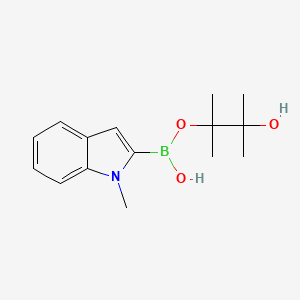
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-4-[(4-phenyl-1,3-thiazol-2-yl)amino]benzohydrazide](/img/structure/B13823667.png)
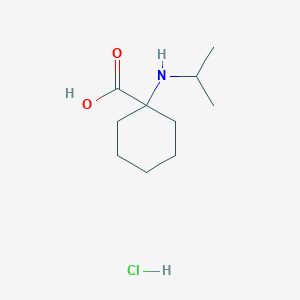
methanone](/img/structure/B13823684.png)

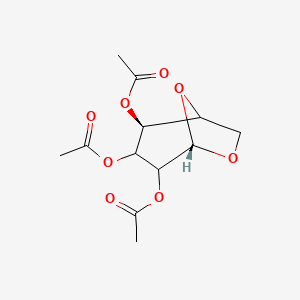
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
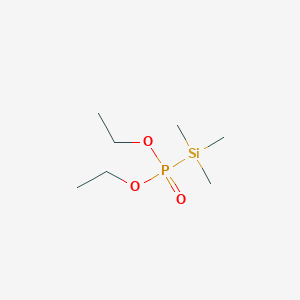
![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)

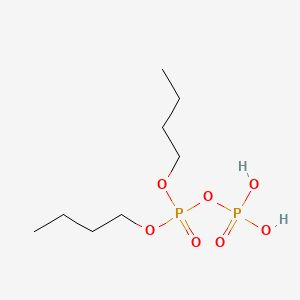
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
